molecular formula C9H8F2O B8798729 7,8-Difluorochroman

7,8-Difluorochroman

Cat. No.: B8798729
M. Wt: 170.16 g/mol
InChI Key: XKWPGWIAMUYPQI-UHFFFAOYSA-N
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Description

7,8-Difluorochroman is a fluorinated chroman derivative characterized by a benzopyran backbone substituted with fluorine atoms at positions 7 and 6. Chroman derivatives are known for their diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. The fluorine substituents in this compound enhance its metabolic stability and bioavailability compared to non-fluorinated analogs, making it a compound of interest in medicinal chemistry and drug development. Its molecular formula is C₉H₉F₂NO, with a molecular weight of 185.17 g/mol .

Structurally, this compound shares similarities with other chroman-based compounds, such as 7,8-dihydroxyflavone (7,8-DHF), a TrkB receptor agonist, and coumarin derivatives like 6,8-difluoro-7-hydroxy-4-methylcoumarin. However, its fluorination pattern distinguishes it from these analogs, influencing both physicochemical properties and biological interactions.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 7,8-Difluorochroman derivatives, and how are purity and identity validated?

Methodological Answer :
The synthesis typically involves fluorination of chroman precursors via nucleophilic substitution or electrophilic fluorination. For example, (R)-7,8-Difluorochroman-4-amine (CAS 1213550-52-7) can be synthesized by reacting 4-aminochroman with a fluorinating agent like DAST (diethylaminosulfur trifluoride) under inert conditions .

  • Purity Validation : Use HPLC (≥95% purity) with a C18 column and UV detection at 254 nm.
  • Structural Confirmation : Employ 1H^1 \text{H}-NMR (δ 6.8–7.2 ppm for aromatic protons) and 19F^{19} \text{F}-NMR (δ -120 to -130 ppm for fluorines) .
  • Storage : Store at 2–8°C in dark, inert conditions to prevent degradation .

Example Workflow :

  • Step 1 : Confirm compound identity and purity before assays.
  • Step 2 : Use standardized protocols (e.g., NIH guidelines for neuroprotection assays) .
  • Step 3 : Apply Bayesian statistics to quantify uncertainty in conflicting results .

Q. Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer :

  • Chromatography : HPLC with UV/Vis or MS detection for purity assessment .
  • Spectroscopy :
    • NMR : 19F^{19} \text{F}-NMR to confirm fluorine substitution patterns .
    • IR Spectroscopy : C-F stretches at 1100–1200 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 185.17 for [M+H]+^+) .

Methodological Answer :

  • Traumatic Brain Injury (TBI) Models : Use controlled cortical impact (CCI) in rodents to assess functional recovery and neuronal apoptosis .
  • Dosage Optimization : Administer 20 mg/kg intraperitoneally; monitor pharmacokinetics via plasma LC-MS .
  • Outcome Measures :
    • Behavioral : Rotarod performance and Morris water maze.
    • Histopathological : Nissl staining for neuronal survival .

Methodological Note :

  • PI3K/Akt Pathway Analysis : Use Western blotting to quantify phospho-Akt levels post-treatment .

Q. Basic: How should researchers ensure reproducibility in this compound studies?

Methodological Answer :

  • Detailed Protocols : Document synthesis and assay conditions per Beilstein Journal guidelines (e.g., solvent ratios, temperature gradients) .
  • Reference Standards : Use commercially available certified standards (e.g., PubChem CID 1213550-52-7) for calibration .
  • Data Sharing : Deposit raw spectral data in repositories like Zenodo or Figshare .

Q. Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer :

Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., TrkB receptors) .

QSAR Modeling : Train models on fluorinated chroman derivatives to predict ADMET properties .

Dynamic Simulations : Run 100-ns MD simulations to assess binding stability under physiological conditions.

Validation :

  • Compare in silico predictions with in vitro kinase inhibition assays .

Q. Key Research Gaps Identified :

Limited data on long-term toxicity and metabolite profiling.

Mechanistic studies needed for fluorine’s role in bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 7,8-Dihydroxyflavone (7,8-DHF)
  • Structure : 7,8-DHF is a flavone derivative with hydroxyl groups at positions 7 and 8, unlike 7,8-difluorochroman’s fluorine substituents.
  • Mechanism: Acts as a selective TrkB receptor agonist, mimicking brain-derived neurotrophic factor (BDNF) to enhance neuroplasticity and reduce ethanol-related behaviors in rodent models .
  • Bioactivity: Reduces ethanol intake and withdrawal symptoms in rats via BDNF-TrkB signaling in the ventral tegmental area (VTA) . Attenuates tau pathology and improves cognitive function in apolipoprotein E (ApoE)-knockout mice .
  • Limitations : Poor pharmacokinetic properties compared to fluorinated derivatives like this compound, which exhibits better metabolic stability .
2.1.2 6,8-Difluoro-7-hydroxy-4-methylcoumarin
  • Structure : A coumarin derivative with fluorine atoms at positions 6 and 8 and a hydroxyl group at position 5.
  • Bioactivity : Exhibits anticoagulant and anti-inflammatory effects typical of coumarins.
  • Comparison : Unlike this compound, this compound’s fluorination pattern and coumarin core limit its application in neuropharmacology but enhance its utility in photodynamic therapy and antimicrobial applications .
2.1.3 4’DMA-7,8-DHF
  • Structure : A methylated precursor of 7,8-DHF with improved bioavailability.
  • Mechanism : Converts to 7,8-DHF in vivo, sharing similar TrkB-dependent effects.
  • Comparison : While 4’DMA-7,8-DHF and this compound both aim to enhance brain penetration, the latter’s fluorinated structure provides distinct pharmacokinetic advantages, including prolonged half-life .

Pharmacokinetic and Pharmacodynamic Comparison

Compound Molecular Formula Key Substituents Bioactivity Highlights Metabolic Stability
This compound C₉H₉F₂NO F (7,8) Neuroprotective potential, TrkB modulation High
7,8-Dihydroxyflavone C₁₅H₁₀O₄ OH (7,8) BDNF mimic, reduces ethanol intake and anxiety Moderate
4’DMA-7,8-DHF C₁₆H₁₂O₄ OCH₃ (4’) Prodrug of 7,8-DHF, improved absorption Moderate
6,8-Difluoro-7-hydroxy-4-methylcoumarin C₁₀H₆F₂O₃ F (6,8), OH (7) Anticoagulant, antimicrobial High

Key Findings :

  • Fluorination (e.g., in this compound) enhances metabolic stability and blood-brain barrier penetration compared to hydroxylated analogs like 7,8-DHF .
  • TrkB agonism is a shared mechanism between 7,8-DHF and this compound, but the latter’s fluorination may reduce off-target interactions .

Functional Studies and Clinical Implications

  • Its fluorination may mitigate oxidative stress, a common pathway in conditions like Alzheimer’s .
  • 7,8-DHF: Well-documented in reducing ethanol dependence and anxiety in rodent models, with dose-dependent effects (e.g., 5 mg/kg significantly attenuates ethanol intake) .
  • 4’DMA-7,8-DHF : Preclinical data indicate similar efficacy to 7,8-DHF but with enhanced bioavailability, though human trials are lacking .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8F2O/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4H,1-2,5H2

InChI Key

XKWPGWIAMUYPQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)F)F)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7,8-difluoro-2H-chromene and 1,2-difluoro-3-prop-2-ynyloxybenzene (43.2 g) is hydrogenated at RT for 1 h in 430 ml of THF in the presence of Pd/C (5% of Pd). The batch is evaporated to dryness, and the crude product is purified by column chromatography (SiO2, n-pentane: 1-chlorobutane=4:1), giving pure 7,8-difluorochroman as a pale-yellowish liquid.
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